molecular formula C24H12Br2ClF3N4S B10915516 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10915516
M. Wt: 640.7 g/mol
InChI Key: ASYNFLZYUPAHCK-UHFFFAOYSA-N
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Description

2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring substituted with bromophenyl and chlorophenyl groups, a thiophene ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(METHYL)PYRIMIDINE
  • 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(ETHYL)PYRIMIDINE

Uniqueness

The presence of the trifluoromethyl group in 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can significantly impact the compound’s biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C24H12Br2ClF3N4S

Molecular Weight

640.7 g/mol

IUPAC Name

2-[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H12Br2ClF3N4S/c25-15-7-3-13(4-8-15)21-20(27)22(14-5-9-16(26)10-6-14)34(33-21)23-31-17(18-2-1-11-35-18)12-19(32-23)24(28,29)30/h1-12H

InChI Key

ASYNFLZYUPAHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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